2,5-Bis(trimethylsilyl)furan
Overview
Description
2,5-Bis(trimethylsilyl)furan is an organosilicon compound with the molecular formula C10H20OSi2. It is a derivative of furan, where the hydrogen atoms at positions 2 and 5 are replaced by trimethylsilyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Bis(trimethylsilyl)furan can be synthesized through several methods. One common approach involves the reaction of furan with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(trimethylsilyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan oxides.
Reduction: Reduction reactions can yield silylated furan derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce a variety of silylated derivatives .
Scientific Research Applications
2,5-Bis(trimethylsilyl)furan has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Bis(trimethylsilyl)furan involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl groups. These groups can stabilize reaction intermediates and facilitate the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
2,5-Bis(trimethylsilyl)thiophene: Similar in structure but contains sulfur instead of oxygen.
3,4-Bis(trimethylsilyl)furan: Another silylated furan derivative with different substitution positions.
Uniqueness: 2,5-Bis(trimethylsilyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to other silylated furans, it exhibits different reactivity and stability, making it suitable for specific applications in synthesis and material science .
Properties
IUPAC Name |
trimethyl-(5-trimethylsilylfuran-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi2/c1-12(2,3)9-7-8-10(11-9)13(4,5)6/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTMWEMDOPVALX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(O1)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166317 | |
Record name | 2,5-Bis(trimethylsilyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1578-29-6 | |
Record name | 2,5-Bis(trimethylsilyl)furan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Bis(trimethylsilyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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